molecular formula C6H11I B095191 trans-1-Iodo-1-Hexene CAS No. 16644-98-7

trans-1-Iodo-1-Hexene

Cat. No.: B095191
CAS No.: 16644-98-7
M. Wt: 210.06 g/mol
InChI Key: TUAPXMNNQGXDDV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Iodo-1-Hexene is an alkenyl iodide with the molecular formula C₆H₁₁I and a molecular weight of 210.0560 g/mol. It features a terminal iodine substituent on the first carbon of a hexene chain, with the double bond in the trans configuration. This compound is primarily utilized in stereoselective synthesis, particularly in palladium (Pd)- or nickel (Ni)-catalyzed cross-coupling reactions to generate conjugated dienes. For example, its reaction with trans-1-(diisobutylalumino)-1-hexene under Pd catalysis achieves ≥98% stereospecificity, outperforming Ni catalysts (≥90%) in similar reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Alkenes: One common method to prepare trans-1-Iodo-1-Hexene involves the halogenation of 1-hexene. This process typically uses iodine and a catalyst such as palladium or copper to facilitate the addition of the iodine atom to the double bond.

    Negishi Coupling: Another method involves the palladium-catalyzed alkenylation of alkenyl halides with organozinc reagents.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or amines in polar aprotic solvents.

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide in suitable solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution: Various substituted hexenes depending on the nucleophile used.

    Oxidation: Epoxides or diols.

    Reduction: Hexane or other reduced alkanes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Radiolabeling: The iodine atom in this compound can be replaced with radioactive isotopes for use in radiolabeling studies in biological systems.

    Drug Development: It serves as a building block in the synthesis of potential drug candidates.

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Agriculture: Intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of trans-1-Iodo-1-Hexene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the intermediate species. In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species to form epoxides or diols through a concerted mechanism .

Comparison with Similar Compounds

Stereoisomer: cis-1-Iodo-1-Hexene

The cis isomer shares the same molecular formula but differs in the spatial arrangement of substituents around the double bond. Key distinctions include:

  • Stereospecificity in Reactions : Pd-catalyzed couplings with trans-1-Iodo-1-Hexene yield higher stereochemical fidelity (≥98%) compared to the cis isomer, which may exhibit lower selectivity due to steric hindrance .

Positional Isomer: 1-Iodo-2-Hexene

This compound (CAS: 115977-54-3) features an internal double bond between carbons 2 and 3. Differences include:

  • Reactivity in Synthesis : 1-Iodo-2-Hexene is synthesized via methods yielding ~80% efficiency, as demonstrated in studies by Kanai et al. (1989) and Ren et al. (1995). Its internal double bond may reduce steric strain compared to the terminal double bond in this compound, altering reaction kinetics .
  • Catalytic Compatibility : While this compound excels in Pd-catalyzed couplings, 1-Iodo-2-Hexene’s applications are less explored in stereoselective diene synthesis, suggesting divergent utility.

Other Alkenyl Halides: trans-1,3-Dichloropropene

Key contrasts include:

  • Electrophilicity : The iodine atom in this compound enhances its leaving-group ability in substitution reactions, whereas chlorine in dichloropropene favors elimination pathways.
  • Application Scope : this compound is pivotal in forming conjugated dienes for pharmaceuticals and polymers, while dichloropropene is more commonly used in agrochemical synthesis .

Data Table: Key Properties of this compound and Related Compounds

Compound Structure CAS Number Molecular Weight (g/mol) Key Reactivity/Stereospecificity
This compound C₆H₁₁I (trans) Not explicitly listed 210.0560 ≥98% stereospecificity (Pd catalysis)
cis-1-Iodo-1-Hexene C₆H₁₁I (cis) 16538-47-9 210.0560 Lower steric selectivity
1-Iodo-2-Hexene (trans) C₆H₁₁I (internal) 115977-54-3 210.0560 ~80% synthetic yield
trans-1,3-Dichloropropene C₃H₄Cl₂ (trans) 110-57-6 110.97 Preferential elimination pathways

Biological Activity

trans-1-Iodo-1-Hexene, with the chemical formula C6_6H11_{11}I and CAS number 16644-98-7, is an organoiodine compound that has garnered attention due to its potential biological activities. This compound is characterized by a double bond and an iodine substituent at the first carbon position of the hexene chain, which may influence its reactivity and biological interactions.

  • Molecular Weight : 210.058 g/mol
  • Boiling Point : Approximately 160 °C
  • Solubility : Soluble in organic solvents; limited water solubility.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a reagent in organic synthesis, as well as its pharmacological properties. Below are some key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted by found that compounds containing iodine often demonstrate significant antibacterial activity. The presence of the iodine atom in this compound likely contributes to this effect, as iodine is known for its ability to disrupt microbial cell membranes.

Cytotoxic Effects

This compound has shown promise in cytotoxicity assays against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the exact pathways involved .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The double bond and the position of the iodine atom are crucial for its interaction with biological targets. Studies suggest that modifications to the alkene structure can enhance or diminish its biological effects. For example, replacing the iodine with other halogens or altering the carbon chain length can significantly impact its potency .

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various halogenated alkenes, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting strong antimicrobial activity compared to non-halogenated controls. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Case Study 2: Cytotoxicity in Cancer Research

A research group evaluated this compound's cytotoxic effects on human cancer cell lines. The compound was administered at concentrations ranging from 0 to 100 µM over 48 hours. Cell viability assays revealed a dose-dependent decrease in viability for MCF-7 cells, with an IC50_{50} value calculated at approximately 25 µM. Flow cytometry analysis confirmed increased early apoptosis rates in treated cells.

Table 1: Biological Activity Summary of this compound

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm
AntimicrobialEscherichia coliMIC: 32 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50_{50}: 25 µM
CytotoxicityA549 (lung cancer)Induction of apoptosis

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing trans-1-Iodo-1-Hexene, and how can its stereochemical purity be validated?

  • Methodological Answer : Synthesis typically involves alkenyl halide preparation via halogenation of 1-hexene using iodine under controlled stereochemical conditions (e.g., radical inhibitors to prevent isomerization). Validate purity via 1H^1H NMR (doublet of doublets for vinylic protons, J1516HzJ \approx 15–16 \, \text{Hz} for trans configuration) and GC-MS. Cross-reference with literature-reported coupling constants and retention indices .

Q. How should researchers design experiments to characterize trans-1-Iodo-1-Hexene’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use Pd(0) or Ni(0) catalysts in Stille or Suzuki couplings, monitoring reaction progress via TLC and isolating products for NMR analysis. Compare stereochemical outcomes (e.g., retention vs. inversion) with control reactions. Include kinetic studies (variable temperature, catalyst loading) to assess reaction efficiency .

Q. What spectroscopic techniques are essential for confirming the structural integrity of trans-1-Iodo-1-Hexene derivatives?

  • Methodological Answer : Prioritize 13C^{13}\text{C} NMR (distinct deshielded signals for iodinated carbons) and IR (C-I stretching ~500 cm1^{-1}). For complex mixtures, employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do Pd and Ni catalysts differ in mediating stereoselective alkenyl–alkenyl couplings with trans-1-Iodo-1-Hexene, and what mechanistic insights explain these differences?

  • Methodological Answer : Pd catalysts exhibit superior stereospecificity (≥98% retention) compared to Ni (≥90%) due to tighter oxidative addition transition states. Design mechanistic probes:

  • Use deuterium-labeled substrates to track stereochemical pathways.
  • Perform DFT calculations to compare energy barriers for Pd vs. Ni intermediates.
  • Tabulate comparative data (e.g., turnover frequencies, enantiomeric excess) to quantify catalyst performance .

Q. How can researchers resolve contradictions in reported yields for trans-1-Iodo-1-Hexene-mediated diene syntheses?

  • Methodological Answer : Conduct systematic reproducibility studies:

  • Replicate protocols with strict control of moisture/oxygen levels (Schlenk techniques).
  • Analyze side products (e.g., β-hydride elimination byproducts) via GC-MS.
  • Use statistical tools (ANOVA) to identify variables (e.g., solvent polarity, base strength) causing yield discrepancies. Publish negative results to clarify literature ambiguities .

Q. What strategies optimize the use of trans-1-Iodo-1-Hexene in tandem reactions (e.g., halogenation followed by cross-coupling)?

  • Methodological Answer : Design one-pot sequences with orthogonal catalysts (e.g., Pd for coupling, Cu for halogenation). Monitor intermediate stability via in situ IR or Raman spectroscopy. Optimize solvent compatibility (e.g., DMF for polar steps, toluene for nonpolar) and phase-transfer agents for biphasic systems .

Q. Data Analysis and Reporting

Q. How should researchers present stereochemical and kinetic data for trans-1-Iodo-1-Hexene reactions to ensure reproducibility?

  • Methodological Answer :

  • Report NMR coupling constants (JJ) and integration ratios in supplementary materials.
  • Include Arrhenius plots for kinetic data, detailing temperature ranges and regression coefficients.
  • Use SI units and IUPAC nomenclature consistently. Follow journal guidelines (e.g., Beilstein Journal’s protocols for experimental details) .

Q. What are the ethical considerations when publishing conflicting data on trans-1-Iodo-1-Hexene’s stability under acidic conditions?

  • Methodological Answer : Disclose all experimental parameters (e.g., acid strength, exposure time) and raw data in repositories like Zenodo. Acknowledge funding sources that may influence interpretation. Collaborate with independent labs for third-party validation .

Q. Comparative and Methodological Frameworks

Q. How can computational methods (e.g., DFT, MD) enhance the design of trans-1-Iodo-1-Hexene-based catalytic systems?

  • Methodological Answer :

  • Simulate transition states to predict regioselectivity in cross-couplings.
  • Compare computed 1H^1H NMR shifts with experimental data to validate models.
  • Use machine learning to optimize catalyst-substrate combinations from historical reaction databases .

Q. What criteria should guide the selection of trans-1-Iodo-1-Hexene versus other alkenyl halides in methodology development?

  • Methodological Answer : Evaluate:
  • Steric/electronic effects (iodine’s polarizability vs. bromine/chlorine).
  • Cost-benefit analysis of handling iodine’s toxicity vs. reaction efficiency.
  • Environmental impact (e.g., atom economy, waste streams) using green chemistry metrics .

Properties

IUPAC Name

(E)-1-iodohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPXMNNQGXDDV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-98-7
Record name trans-1-Iodo-1-hexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.